
1-Isobutoxypropan-2-ol
Übersicht
Beschreibung
1-Isobutoxypropan-2-ol, also known as Propylene glycol isobutyl ether, has the molecular formula C7H16O2 and a molecular weight of 132.20074 . It is a type of non-ionic surfactant .
Molecular Structure Analysis
The molecular structure of 1-Isobutoxypropan-2-ol consists of 7 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Isobutoxypropan-2-ol has a melting point of 25°C and a boiling point of 179.14°C (rough estimate). Its density is estimated to be 0.8834, and it has a refractive index of 1.4196 (estimate). The compound has a pKa of 14.46±0.20 (Predicted) and a LogP of 1.031 (est) .Wissenschaftliche Forschungsanwendungen
Biofuel Production
1-Isobutoxypropan-2-ol, closely related to 2-methylpropan-1-ol (isobutanol), has been studied for its potential in biofuel production. Bastian et al. (2011) demonstrated the conversion of glucose to isobutanol in Escherichia coli, a process critical for biofuel development. Their work focused on overcoming cofactor imbalance in the production pathway, which is crucial for efficient biofuel synthesis under anaerobic conditions, leading to higher yield and productivity (Bastian et al., 2011).
Industrial Applications
1-Isobutoxypropan-2-ol is structurally similar to 2-methoxypropan-1-ol, which is used in various industrial applications such as paints, solvents, varnishes, dyes, inks, and adhesives. It's a by-product of propylene glycol methyl ether production, highlighting its relevance in chemical synthesis and manufacturing processes (Kilanowicz-Sapota & Klimczak, 2021).
Spectroscopy and Chemical Analysis
The compound's spectroscopic properties have been explored for enhancing the understanding of hydrogen bonding dynamics in molecules. Czarnecki et al. (2000) used two-dimensional near-infrared correlation spectroscopy to analyze temperature-induced changes in hydrogen bonding in butanols, which can provide insights relevant to 1-isobutoxypropan-2-ol (Czarnecki, Czarnik-Matusewicz, Ozaki, & Iwahashi, 2000).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-isobutoxypropan-2-ol-like compounds have been synthesized and evaluated for various biological activities. For example, Viswanathan & Chaudhari (2006) synthesized hydrochlorides of phenylethanolamines, structurally related to 1-isobutoxypropan-2-ol, to study their uterine relaxant properties (Viswanathan & Chaudhari, 2006).
Environmental and Atmospheric Studies
The compound is also important in atmospheric chemistry, as its analogs undergophotolysis and reactions with OH radicals, contributing to atmospheric processes. Carrasco et al. (2006) investigated the degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, which is structurally related to 1-isobutoxypropan-2-ol. This research provides insights into how such compounds behave in the troposphere, which is vital for understanding environmental impacts and atmospheric chemistry (Carrasco, Doussin, Picquet-Varrault, & Carlier, 2006).
Biotechnological Applications
1-Isobutoxypropan-2-ol and its related compounds have been studied in the context of microbial metabolism, with potential applications in biotechnology. For instance, Turner (1967) explored the metabolism of amino ketones like 1-aminopropan-2-ol in Escherichia coli, which has implications for understanding the metabolic pathways and potential biotechnological applications of similar compounds (Turner, 1967).
Alternative Chemical Synthesis
Studies have also focused on alternative pathways for synthesizing isopropanol, a chemical closely related to 1-isobutoxypropan-2-ol. Grousseau et al. (2014) investigated the heterologous expression of engineered isopropanol pathways in Cupriavidus necator, which could offer new methods for producing isopropanol and related chemicals more efficiently and sustainably (Grousseau, Lu, Gorret, Guillouet, & Sinskey, 2014).
Safety and Hazards
1-Isobutoxypropan-2-ol is classified as a flammable liquid and vapor. It may cause serious eye irritation and respiratory irritation. It may also cause drowsiness or dizziness. Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
1-Isobutoxypropan-2-ol, also known as 1-(2-methylpropoxy)propan-2-ol, is primarily used as a corrosion inhibitor . Its primary target is the surface of metals, particularly mild steel, where it acts to prevent corrosion .
Mode of Action
The compound interacts with the metal surface, forming a protective layer that prevents the corrosive effects of the environment . This interaction results in a significant reduction in corrosion, as demonstrated in studies where the compound was used to protect mild steel coupons immersed in a marine solution containing 3.5 wt.% NaCl .
Biochemical Pathways
It acts on the metal surface to prevent corrosion, a process that involves electrochemical reactions rather than biochemical pathways .
Result of Action
The application of 1-Isobutoxypropan-2-ol results in a significant reduction in corrosion. In one study, the compound demonstrated an impressive inhibition efficiency of approximately 98% . Microstructural studies using SEM images showed variations in the morphology of the surface of both uninhibited and inhibited mild steel samples, with the inhibited samples showing reduced NaCl accumulation .
Action Environment
The efficacy and stability of 1-Isobutoxypropan-2-ol are influenced by environmental factors such as temperature and the presence of other chemicals. For example, its effectiveness as a corrosion inhibitor was demonstrated in a marine solution containing 3.5 wt.% NaCl . All tests were conducted at room temperature with a constant immersion time to ensure optimal outcomes .
Eigenschaften
IUPAC Name |
1-(2-methylpropoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)4-9-5-7(3)8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRRMQNSQNFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051888 | |
| Record name | 1-Isobutoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutoxypropan-2-ol | |
CAS RN |
23436-19-3 | |
| Record name | 1-(2-Methylpropoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23436-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutoxypropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023436193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(2-methylpropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isobutoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isobutoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



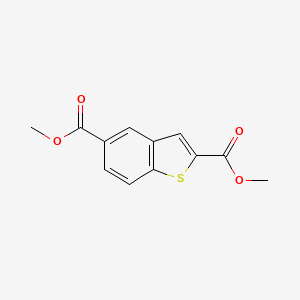
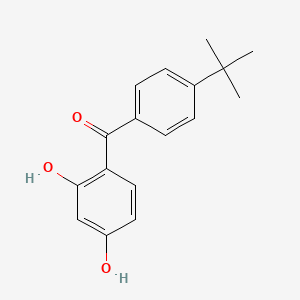
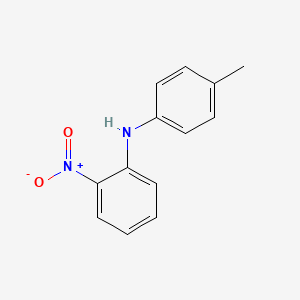
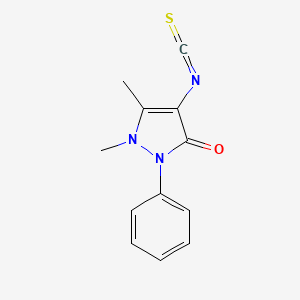
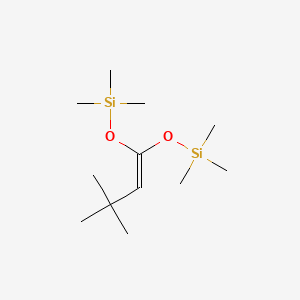
![Benzo[1,2-b:4,5-b']bisbenzofuran](/img/structure/B1618889.png)
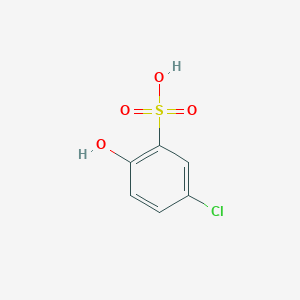
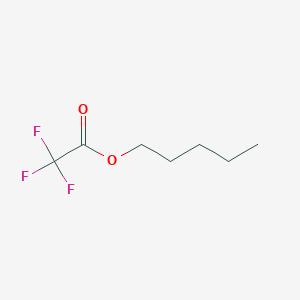
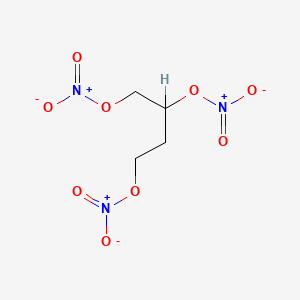

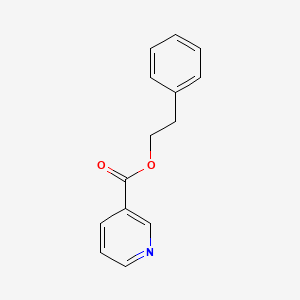
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)
![1-[(1S)-Phenylethyl]piperazine](/img/structure/B1618905.png)
